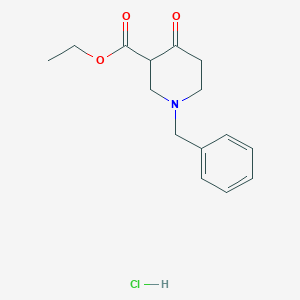

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFMNHZRNXPYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454-53-1 | |

| Record name | 3-Piperidinecarboxylic acid, 4-oxo-1-(phenylmethyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1454-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride chemical properties

An In-Depth Technical Guide to Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a privileged scaffold in numerous bioactive molecules, this compound serves as a versatile intermediate for synthesizing a wide array of complex chemical entities. Its structural features—a reactive β-keto ester system, a piperidone core, and a readily cleavable N-benzyl protecting group—provide multiple handles for synthetic manipulation. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and underscore its strategic importance in the construction of pharmaceutical agents, including the antibacterial drug balofloxacin.[1][2]

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is critical for its effective use in a laboratory or process chemistry setting.

Nomenclature and Structural Elucidation

The compound is systematically named according to IUPAC nomenclature, but is also known by several synonyms in commercial and literature contexts.[3]

-

IUPAC Name: ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride[1][3]

-

Common Synonyms: 1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride, Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride[4]

-

CAS Number: 1454-53-1[1][4] (Note: The anhydrous form and its hydrate have sometimes shared this CAS number. It is crucial to verify the water content for precise stoichiometric calculations.)

-

SMILES: CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl[3]

Physicochemical Data

The physical properties of the compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Appearance | Pink to cream or white to brown crystalline powder | [4][5] |

| Melting Point | 160-170 °C[4]; 175 °C (dec.) | [4] |

| Boiling Point | 379.7 °C at 760 mmHg (for free base) | [4] |

| Flash Point | 183.4 °C (for free base) | [4] |

| Solubility | Very faint turbidity in hot water. Soluble in methanol. | [4] |

| Storage Temperature | Room Temperature, keep in a dark place, sealed in dry conditions. | [4] |

Synthesis and Manufacturing Insights

The synthesis of this compound is a well-established process. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. Below are two common, validated protocols.

Synthetic Strategy Overview

The core of this molecule is the piperidone ring, with the key challenge being the introduction of the carboxylate group at the C3 position. The most prevalent methods involve either the N-alkylation of a pre-formed piperidone or an intramolecular cyclization (Dieckmann condensation) of a linear precursor. The N-benzyl group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and allowing for its removal at a later stage if necessary.[6]

Caption: Generalized workflow for the synthesis of the target compound.

Protocol 1: N-Alkylation of a Piperidone Precursor

This method is direct and efficient if the starting piperidone is readily available. The choice of a mild base like sodium bicarbonate is critical to prevent hydrolysis of the ethyl ester.

Methodology:

-

Dissolution: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% aqueous solution of sodium bicarbonate (NaHCO₃).[6] The bicarbonate acts as a base to neutralize the HCl formed during the reaction, driving it to completion.

-

Cooling: Cool the solution to between -4°C and 0°C using an ice-salt bath. This is a key control point to manage the exothermicity of the N-alkylation reaction.

-

Reagent Addition: Prepare a solution of benzyl chloride in acetone and add it dropwise to the cooled reaction mixture.[6] Acetone is used as a co-solvent to improve the miscibility of the organic benzyl chloride with the aqueous phase.

-

Reaction: Stir the mixture vigorously in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[6]

-

Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC). This provides a real-time check on reaction completion and prevents the formation of impurities from over-reaction.

-

Workup: Once complete, pour the reaction mixture into water and extract with diethyl ether to remove any unreacted benzyl chloride and impurities.[6]

-

Precipitation: Cool the remaining aqueous layer and carefully adjust the pH to ~2 using concentrated hydrochloric acid. This step protonates the piperidine nitrogen, forming the hydrochloride salt which is often less soluble and precipitates as a solid.[6]

-

Isolation: Extract the product into ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product can be crystallized from petroleum ether to yield a brown crystalline powder.[6]

Protocol 2: Synthesis via Intramolecular Cyclization

This patented method builds the piperidone ring from a linear precursor, offering an alternative when the piperidone starting material is less accessible.

Methodology:

-

Acyclic Precursor Synthesis: In an appropriate organic solvent (e.g., toluene, ethanol), react N-benzyl glycine ethyl ester with a 4-halobutyrate (like 4-chlorobutyrate or 4-bromobutyrate) in the presence of a base such as potassium carbonate.[7] This forms the linear intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate.

-

Cyclization: Dissolve the intermediate in a solvent like tetrahydrofuran (THF) or ethyl acetate. Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[7] The strong base is essential to deprotonate the carbon alpha to the ester, initiating the intramolecular Dieckmann condensation to form the six-membered piperidone ring.

-

Quenching and pH Adjustment: After the reaction is complete, adjust the pH to 7-8 and wash with water. Subsequently, acidify the organic layer to a pH of 1-2 to form the hydrochloride salt and induce crystallization.[7]

-

Purification: The crude product is then dissolved in water, the pH is re-adjusted to 7-8, and the free base is extracted with an organic solvent. Final acidification of the organic layer and crystallization yields the purified hydrochloride salt.[7]

Reactivity, Applications, and Synthetic Utility

The synthetic value of this compound lies in its multiple reactive sites, which can be addressed with high selectivity.

Caption: Reactivity map of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Core Reactivity Profile

-

The N-Benzyl Group: This is primarily a protecting group. It can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the secondary amine, which is a key site for introducing further diversity by reacting it with various electrophiles.[6]

-

The C4-Ketone: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a hydroxyl group (using reagents like NaBH₄), or it can participate in reactions like the Wittig reaction or reductive amination to build more complex scaffolds.

-

The β-Keto Ester System: The enolizable protons alpha to the carbonyl and ester groups are acidic, making this position a prime site for alkylation and acylation reactions, allowing for the introduction of diverse side chains.

Applications in Drug Development

This compound is a cornerstone intermediate for pharmaceuticals, particularly those targeting the central nervous system (CNS).[4][5] Its scaffold is found in molecules designed as receptor agonists and antagonists.

-

Key Intermediate for Balofloxacin: It is explicitly identified as a key raw material in the synthesis of Balofloxacin, a fluoroquinolone antibacterial agent.[1]

-

Synthesis of Dopamine Receptor Antagonists: It has been used as a starting reagent in the synthesis of chromeno[3,4-c]pyridin-5-ones, which are selective human dopamine D4 receptor antagonists with potential as antipsychotic agents.

-

Synthesis of 5-HT₄ Receptor Agonists: The piperidine core derived from this intermediate is integral to benzamide derivatives developed as selective serotonin 5-HT₄ receptor agonists.

Analytical Characterization

Confirming the identity and purity of this compound is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the benzyl group, and multiple signals in the aliphatic region corresponding to the diastereotopic protons of the piperidine ring.[3]

-

¹³C NMR: The spectrum will display distinct resonances for the carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the piperidine and ethyl groups.[8][9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester, typically found in the region of 1650-1750 cm⁻¹.[3][10]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base (C₁₅H₁₉NO₃) upon loss of HCl.[11]

Safety, Handling, and Storage

Proper handling is imperative due to the compound's irritant properties.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Signal Word | Statement |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |

(Data sourced from PubChem and commercial supplier safety data sheets)[3][12][13]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or equivalent standards.[13][14]

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.[14]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[14]

-

General Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[14]

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][14] The compound is stable under normal storage conditions.[5]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable and valuable intermediate. Its proven utility in the synthesis of diverse and potent pharmaceutical agents, from antibacterials to CNS drugs, cements its importance in the drug discovery and development pipeline. This guide provides the core technical knowledge required for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

References

- 1. apicule.com [apicule.com]

- 2. 1454-53-1 | MFCD01861280 | this compound [aaronchem.com]

- 3. This compound | C15H20ClNO3 | CID 102623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 1454-53-1,Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 8. Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride(1454-53-1) 13C NMR spectrum [chemicalbook.com]

- 9. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride(1454-53-1) IR2 [m.chemicalbook.com]

- 11. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.es [fishersci.es]

- 14. fishersci.com [fishersci.com]

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride molecular weight and formula

An In-Depth Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Introduction

This compound is a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a piperidone core functionalized with both a benzyl group and an ethyl carboxylate moiety, renders it a versatile scaffold for the synthesis of a wide array of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on the scientific rationale behind its use and manipulation in a laboratory setting. The piperidine ring is a prevalent motif in numerous pharmaceuticals, and this particular derivative serves as a crucial starting material for compounds targeting the central nervous system, among other therapeutic areas.[1]

Molecular Profile

The foundational step in understanding and utilizing any chemical compound is to have a clear grasp of its molecular identity. The structure and fundamental identifiers of this compound are outlined below.

Chemical Structure

The molecule consists of a piperidine ring with a ketone at the 4-position, an ethyl carboxylate group at the 3-position, and a benzyl group attached to the nitrogen atom. The hydrochloride salt form enhances its stability and handling properties.

Caption: Chemical structure of this compound.

Identifiers and Molecular Data

A summary of the key identifiers and quantitative molecular data for this compound is provided in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃·HCl (or C₁₅H₂₀ClNO₃) | [1][2] |

| Molecular Weight | 297.78 g/mol | [1][3] |

| CAS Number | 1454-53-1 | [1][2] |

| IUPAC Name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride | [2] |

| Synonyms | 1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental protocols.

| Property | Value | Source |

| Appearance | Pink to cream crystalline powder | [1][4] |

| Melting Point | 160-170 °C | [1] |

| Boiling Point | 379.7 °C at 760 mmHg (for the free base) | [1] |

| Solubility | Soluble in methanol with ammonium hydroxide | [4][5] |

| Storage | Keep in a dark place, sealed in dry, at room temperature | [1] |

Synthesis Protocol: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common approach involves the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.

Illustrative Synthesis Workflow

A patented method for the preparation of this compound involves the reaction of N-benzyl glycine ethyl ester with an ethyl 4-halobutyrate, followed by cyclization.[6]

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol and Rationale

The following is a representative protocol based on established synthetic methods.[6][7]

-

N-Alkylation:

-

Procedure: Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent such as toluene. Add a base, for example, potassium carbonate, followed by the dropwise addition of ethyl 4-bromobutyrate. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Rationale: The base is crucial for deprotonating the secondary amine of the N-benzyl glycine ethyl ester, forming a more nucleophilic species that can then attack the electrophilic carbon of the ethyl 4-bromobutyrate. Toluene is a good solvent for this reaction as it is non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

-

-

Dieckmann Condensation (Cyclization):

-

Procedure: The intermediate diester from the previous step is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A strong base, such as sodium tert-butoxide, is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The mixture is stirred until the reaction is complete.

-

Rationale: The strong base deprotonates the α-carbon of one of the ester groups, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to the formation of the six-membered piperidine ring. The use of an anhydrous solvent is critical to prevent quenching of the strong base and the carbanion intermediate.

-

-

Work-up and Salt Formation:

-

Procedure: After the cyclization is complete, the reaction is quenched, and the pH is adjusted. The organic layer is extracted, and then acidified with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether). The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Rationale: The acidification step protonates the nitrogen atom of the piperidine ring, forming the hydrochloride salt. This salt is typically a crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil. Crystallization is an effective method for purification.

-

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the reactivity of the ketone and the β-keto ester functionalities, which allow for a wide range of chemical transformations.

-

Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs. This intermediate is used in the synthesis of novel compounds with potential applications as analgesics, antipsychotics, and treatments for other neurological disorders.[1][7]

-

Receptor Agonists and Antagonists: It has been employed as a starting material for the synthesis of selective receptor agonists and antagonists. For instance, it was used in the development of selective human dopamine D4 receptor antagonists as potential antipsychotic agents.

-

Synthesis of Complex Heterocycles: The reactive sites on the molecule allow for its elaboration into more complex heterocyclic systems, such as chromeno[3,4-c]pyridin-5-ones.[5]

-

Fluoroquinolone Antibacterials: It is an important intermediate in the synthesis of a new generation of fluoroquinolone antibacterial drugs like balofloxacin.[6]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount.

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

This is not an exhaustive list of all hazards. Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a compound of significant strategic importance in synthetic organic and medicinal chemistry. Its well-defined molecular structure and versatile reactivity make it an indispensable tool for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working with this key intermediate.

References

- 1. Cas 1454-53-1,Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride | lookchem [lookchem.com]

- 2. This compound | C15H20ClNO3 | CID 102623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. N-苄基-3-氧代哌啶-4-羧酸乙酯 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS Number: 1454-53-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. This document delves into its structural characteristics, physicochemical parameters, spectral data, reactivity profile, and safety information. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the handling, application, and further modification of this versatile molecule.

Introduction

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, registered under CAS number 1454-53-1, is a piperidine derivative with significant applications in medicinal chemistry.[1] Its structure incorporates a benzyl-protected piperidone ring and a β-keto ester functionality, making it a valuable scaffold for the synthesis of a variety of biologically active compounds, including analgesics and anti-inflammatory agents.[1] Understanding the fundamental physical and chemical properties of this intermediate is paramount for its effective utilization in synthetic chemistry and drug design.

Molecular Structure and Identification

The molecular structure of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is characterized by a piperidine ring N-substituted with a benzyl group. An ethoxycarbonyl group is present at the 3-position, and a ketone functional group is at the 4-position. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.

Key Identifiers:

-

Chemical Name: Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride[2]

-

CAS Number: 1454-53-1[2]

-

Molecular Formula: C₁₅H₁₉NO₃·HCl[3]

-

Molecular Weight: 297.78 g/mol [3]

-

Synonyms: 1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride, N-Benzyl-3-carbethoxy-4-piperidone hydrochloride[2][4]

-

InChI: InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H[3]

-

InChIKey: UQOMEAWPKSISII-UHFFFAOYSA-N[3]

-

SMILES: CCOC(=O)C1CN(CCC1=O)CC2=C(C=C=C=C2)Cl[3]

Physicochemical Properties

The physicochemical properties of a pharmaceutical intermediate are critical for its handling, formulation, and reaction optimization. The following table summarizes the known properties of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride.

| Property | Value | References |

| Appearance | White to light yellow or pink to cream crystalline powder. | [2][5] |

| Melting Point | 160-170 °C; 162 °C (dec.); 165 °C (dec.); 172 °C; 175 °C (dec.) | [1][2][5][6][7] |

| Boiling Point | 379.7 °C at 760 mmHg | [2] |

| Flash Point | 183.4 °C | [2] |

| Vapor Pressure | 5.74 x 10⁻⁶ mmHg at 25 °C | [2] |

| Water Solubility | Very faint turbidity in hot water. | [2] |

| Solubility in Organic Solvents | Soluble in methanol. | [1] |

| Density | Not available. | [2] |

| Refractive Index | Not available. | [2] |

| pKa | Not experimentally determined. The pKa of the conjugate acid of the parent piperidine is approximately 11.2. The presence of the electron-withdrawing groups in the target molecule would be expected to lower this value. |

Discussion of Melting Point Discrepancy: The reported melting point of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride shows significant variation across different sources, with values ranging from 160 °C to 175 °C, often with decomposition. This variability may be attributed to factors such as the presence of impurities, different crystalline forms (polymorphism), or variations in the experimental method used for determination. The term "technical grade" found in some sources suggests that purity can vary.[1] It is therefore crucial for researchers to determine the melting point of the specific batch they are using as a measure of purity.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone and the ester, the C-N stretching of the tertiary amine, and the aromatic C-H and C=C stretching of the benzyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons in the molecule. Characteristic signals would include those for the ethyl group (a triplet and a quartet), the protons on the piperidine ring, the benzylic protons, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the piperidine ring, and the carbons of the benzyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

While specific spectra are not provided in this guide, they are reported to be available from various chemical suppliers and databases.

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is dictated by the functional groups present in its structure: a tertiary amine, a ketone, and a β-keto ester.

Figure 1: Reactivity map of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride.

-

Tertiary Amine: The piperidine nitrogen is a tertiary amine and is basic. In this compound, it is protonated to form the hydrochloride salt. This imparts greater water solubility compared to the free base and protects the amine from certain reactions. The free base can be liberated by treatment with a mild base.

-

Ketone: The ketone at the 4-position is susceptible to nucleophilic attack. It can undergo reduction to the corresponding alcohol using reducing agents like sodium borohydride.

-

β-Keto Ester: This is the most reactive functionality. The methylene protons at the α-position (between the two carbonyl groups) are acidic and can be readily removed by a base to form a stabilized enolate.[8][9] This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation.[9] The β-keto ester can also undergo hydrolysis (saponification) followed by decarboxylation under acidic or basic conditions to yield a ketone.[9]

Synthesis

Several synthetic routes to Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride and its analogs have been reported. A common approach involves the Dieckmann condensation of a suitably substituted amino diester. Another method involves the acylation of a pre-formed piperidone.

One documented synthesis involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by an intramolecular cyclization under basic conditions. The resulting cyclic β-keto ester is then acidified to form the hydrochloride salt.[10]

A detailed experimental protocol for a related compound, ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride, starts from 3-oxo-4-piperidine-carboxylic acid ethyl ester.[11]

Illustrative Synthetic Workflow:

Figure 2: A generalized synthetic pathway to the target compound.

Safety and Handling

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Stability and Storage: The compound is stable under normal conditions but is reported to be hygroscopic.[12] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid.

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a general procedure for determining the equilibrium solubility of a compound in water.

-

Add an excess amount of the compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Conclusion

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is a valuable and versatile building block in medicinal chemistry. Its well-defined structure and the presence of multiple reactive functional groups offer numerous possibilities for synthetic transformations. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe handling, proper storage, and successful application in the synthesis of novel therapeutic agents. Researchers are advised to consider the variability in reported physical properties, such as the melting point, and to perform their own characterization of the material in use.

References

- 1. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 [sigmaaldrich.com]

- 2. Cas 1454-53-1,Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride | lookchem [lookchem.com]

- 3. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C15H20ClNO3 | CID 102623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride | 52763-21-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride | 1454-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. aklectures.com [aklectures.com]

- 10. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Ethyl 1-Benzyl-4-Oxo-3-Piperidinecarboxylate Hydrochloride Supplier & Manufacturer in China | CAS 14188-95-1 | High Purity Chemical Intermediate [chemheterocycles.com]

An In-depth Technical Guide to 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide provides an in-depth technical overview of 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride, a key intermediate in synthetic organic chemistry with significant applications in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis methodologies with mechanistic insights, and its critical role as a versatile building block in medicinal chemistry.

Compound Identification and Nomenclature

1-Benzyl-3-carbethoxy-4-piperidone hydrochloride is a piperidine derivative recognized by various names and identifiers across chemical databases and commercial suppliers. Accurate identification is paramount for procurement, regulatory compliance, and scientific communication. The compound is systematically named ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.[1][2][3] A comprehensive list of its synonyms and identifiers is provided below for facile cross-referencing.

| Identifier Type | Value |

| IUPAC Name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride[1][2] |

| CAS Number | 1454-53-1[1][2] |

| EC Number | 215-929-9[1][4] |

| PubChem CID | 102623[2] |

| Molecular Formula | C₁₅H₂₀ClNO₃[2][3] |

| Molecular Weight | 297.78 g/mol [5][6] |

| InChI Key | YPFMNHZRNXPYBG-UHFFFAOYSA-N[1][2] |

| Synonyms | 1-Benzyl-3-carboethoxy-4-piperidone hydrochloride, Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, 1-Benzyl-3-ethoxycarbonyl-4-piperidone Hydrochloride, N-Benzyl-3-carbethoxy-4-piperidone hydrochloride[1][2][4] |

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride is essential for its handling, reaction setup, and purification. The compound is typically a cream to pink crystalline powder.[3][4] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Cream to pink powder | [3][4] |

| Melting Point | 175 °C (decomposes) | [4] |

| Boiling Point | 379.7 °C at 760 mmHg | [4] |

| Solubility | Soluble in methanol. | |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [4] |

Spectroscopic data is crucial for the structural confirmation of 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride. While detailed spectra are best obtained from dedicated analytical services, typical spectroscopic characteristics include:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), and the piperidone ring protons.[2]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons (ketone and ester), the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidone and ethyl groups.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities.[3] The presence of the hydrochloride salt may also influence the amine stretching region.

Synthesis and Mechanistic Insights

The synthesis of 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride is a classic example of applying fundamental organic reactions to construct heterocyclic systems. A common and efficient method involves an intramolecular Dieckmann condensation of a diester precursor.[7][8][9]

Synthetic Pathway: Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester.[7] For the synthesis of the target piperidone, the precursor is typically a diester formed from the N-alkylation of a secondary amine with two equivalents of an appropriate acrylate or a related Michael acceptor.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride via Dieckmann Condensation.

Detailed Experimental Protocol

-

Step 1: Synthesis of the Diester Precursor. Benzylamine is reacted with two equivalents of ethyl acrylate. This reaction is a Michael addition, where the amine acts as a nucleophile, adding to the β-carbon of the α,β-unsaturated ester. The reaction is typically carried out in a suitable solvent like ethanol and may be heated to ensure completion.

-

Step 2: Dieckmann Condensation. The resulting diester, N,N-bis(2-ethoxycarbonylethyl)benzylamine, is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene or tetrahydrofuran.[10] The base abstracts an α-proton from one of the ester groups, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group, forming a six-membered ring.[8][9] A molecule of ethanol is eliminated in this process. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic, by the ethoxide base.[8]

-

Step 3: Acidic Work-up and Salt Formation. The reaction mixture is then carefully quenched with an aqueous acid, such as hydrochloric acid. This step serves two purposes: it neutralizes any remaining base and protonates the enolate to give the final β-keto ester. The use of hydrochloric acid also protonates the tertiary amine of the piperidone ring, leading to the formation of the desired hydrochloride salt, which often aids in its precipitation and purification.[11] The resulting solid can then be isolated by filtration and purified by recrystallization.

Applications in Drug Development and Medicinal Chemistry

1-Benzyl-3-carbethoxy-4-piperidone hydrochloride and its parent compound, 4-piperidone, are crucial building blocks in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system.[11][12][13]

Precursor to Opioid Analgesics

The piperidine scaffold is a core structural motif in many potent opioid analgesics. Notably, derivatives of 4-piperidone are key intermediates in the synthesis of fentanyl and its analogues.[14][15][16] In these synthetic routes, the 4-piperidone core provides the central ring structure. The benzyl group on the nitrogen atom in 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride can serve as a protecting group, which can later be removed to allow for the introduction of other substituents, such as the phenethyl group found in fentanyl.[14][15] The carbethoxy group at the 3-position can be removed through hydrolysis and decarboxylation, or it can be chemically modified.

Versatile Synthetic Intermediate

Beyond opioids, the chemical functionalities of 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride make it a versatile starting material for a variety of other therapeutic agents. The ketone at the 4-position can be subjected to reductive amination to introduce various amine-containing side chains.[15][17] The ester at the 3-position can be hydrolyzed, converted to other functional groups, or used to introduce further complexity into the molecule. This versatility allows medicinal chemists to systematically modify the structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties for various drug discovery programs, including the development of receptor agonists and antagonists.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride. It is classified as a hazardous substance.

-

Hazard Identification: It is known to cause skin and serious eye irritation.[2][5][18] It may also cause respiratory irritation.[2][5][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling the powder.

-

Handling: Avoid contact with skin and eyes. Do not breathe in the dust.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[4]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Benzyl-3-carbethoxy-4-piperidone hydrochloride is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable intermediate in the creation of complex molecular architectures, particularly for piperidine-based pharmaceuticals. A thorough understanding of its chemistry, as outlined in this guide, is crucial for its effective and safe utilization in research and development endeavors.

References

- 1. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C15H20ClNO3 | CID 102623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride, 97% 100 g | Buy Online [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride [cymitquimica.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Page loading... [guidechem.com]

- 12. lookchem.com [lookchem.com]

- 13. 1-Benzyl-4-piperidone(3612-20-2) 13C NMR [m.chemicalbook.com]

- 14. Document Viewer [docs.un.org]

- 15. ajrconline.org [ajrconline.org]

- 16. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 17. dea.gov [dea.gov]

- 18. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C₁₅H₂₀ClNO₃), a key intermediate in pharmaceutical synthesis.[1][2][3] This document, intended for researchers and drug development professionals, offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural organic chemistry. By explaining the causality behind the spectral features, this guide serves as a practical tool for the characterization and quality control of this important synthetic building block.

Molecular Structure and Spectroscopic Overview

This compound is a piperidinone derivative featuring a benzyl group on the nitrogen atom and an ethyl carboxylate group at the 3-position. The hydrochloride salt form ensures stability and enhances solubility in polar solvents. The structural complexity of this molecule gives rise to a unique spectroscopic fingerprint, which can be deciphered using a combination of analytical techniques.

A comprehensive spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of the compound. This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a robust framework for its characterization.

Caption: Figure 1. Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the ethyl, benzyl, and piperidine ring protons.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃), and recording the spectrum on a 300 or 400 MHz spectrometer. The use of an internal standard, like Tetramethylsilane (TMS), allows for accurate chemical shift referencing.

Data Interpretation:

The anticipated ¹H NMR spectral data is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups, as well as the anisotropy of the benzyl ring.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl (-CH₃) | ~1.2-1.3 | Triplet | ~7.1 | 3H |

| Piperidine (C5-H₂) | ~2.2-2.4 | Multiplet | - | 2H |

| Piperidine (C6-H₂) | ~2.6-2.8 | Multiplet | - | 2H |

| Piperidine (C2-H₂) | ~3.0-3.2 | Multiplet | - | 2H |

| Piperidine (C3-H) | ~3.4-3.6 | Multiplet | - | 1H |

| Benzyl (-CH₂) | ~3.6-3.8 | Singlet | - | 2H |

| Ethyl (-CH₂) | ~4.1-4.2 | Quartet | ~7.1 | 2H |

| Aromatic (Ar-H) | ~7.2-7.4 | Multiplet | - | 5H |

Causality of Experimental Observations:

-

Ethyl Group: The ethyl group protons of the ester display a characteristic triplet-quartet pattern. The upfield triplet corresponds to the methyl protons, split by the adjacent methylene protons. The downfield quartet arises from the methylene protons, which are deshielded by the adjacent oxygen atom and split by the methyl protons.

-

Piperidine Ring Protons: The protons on the piperidine ring exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons on C2, C5, and C6 are expected in the range of 2.2-3.2 ppm. The methine proton at C3 is further deshielded due to its proximity to the electron-withdrawing carboxylate group.

-

Benzyl Group: The benzylic methylene protons typically appear as a singlet, as there are no adjacent protons to induce splitting. The aromatic protons of the benzyl group will resonate as a multiplet in the aromatic region of the spectrum.

-

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts. In D₂O, the N-H proton of the hydrochloride salt may exchange with deuterium, leading to the disappearance of its signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, resulting in a single peak for each unique carbon atom. The experimental setup is similar to that of ¹H NMR, using a deuterated solvent and a standard spectrometer.

Data Interpretation:

The expected ¹³C NMR chemical shifts are presented in the table below. The positions of the signals are primarily determined by the hybridization and the electronic environment of the carbon atoms.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~14 |

| Piperidine (C5) | ~28-30 |

| Piperidine (C3) | ~40-42 |

| Piperidine (C2, C6) | ~50-55 |

| Ethyl (-CH₂) | ~61 |

| Benzyl (-CH₂) | ~62-64 |

| Aromatic (Ar-C) | ~127-130 |

| Aromatic (Quaternary Ar-C) | ~135-137 |

| Ester Carbonyl (C=O) | ~170-172 |

| Ketone Carbonyl (C=O) | ~205-208 |

Causality of Experimental Observations:

-

Carbonyl Carbons: The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The ketone carbonyl at C4 will appear at a higher chemical shift (around 205-208 ppm) compared to the ester carbonyl (around 170-172 ppm).

-

Aromatic Carbons: The carbons of the benzyl group will resonate in the aromatic region (127-137 ppm).

-

Aliphatic Carbons: The sp³ hybridized carbons of the piperidine ring, ethyl group, and benzylic position appear in the upfield region of the spectrum. The carbons directly attached to the nitrogen and oxygen atoms are shifted downfield due to the electronegativity of these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of its carbonyl groups.

Experimental Protocol: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

Data Interpretation:

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch (from hydrochloride) | 2400-2800 (broad) | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| Ketone C=O Stretch | ~1720-1740 | Strong |

| Ester C=O Stretch | ~1735-1750 | Strong |

| C-N Stretch | ~1100-1300 | Medium |

| C-O Stretch | ~1000-1300 | Strong |

Causality of Experimental Observations:

-

Carbonyl Absorptions: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ketone carbonyl will likely absorb at a slightly lower wavenumber than the ester carbonyl.

-

N-H Stretch: The presence of the hydrochloride salt will give rise to a broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of an ammonium salt.

-

C-H Stretches: The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electrospray ionization (ESI) is a suitable technique for this compound, as it is a soft ionization method that typically produces the protonated molecular ion. The analysis is performed on a mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

The expected molecular ion and major fragments are listed below. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral losses.

| m/z | Proposed Fragment |

| 262.14 | [M+H]⁺ (of the free base) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 171.09 | [M - C₇H₇]⁺ |

Causality of Experimental Observations:

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecular ion of the free base ([M+H]⁺) is expected at an m/z corresponding to the molecular weight of the free base (261.32 g/mol ) plus the mass of a proton.

-

Major Fragmentation Pathway: A common fragmentation pathway for N-benzyl derivatives is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion at m/z 91.

Caption: Figure 2. Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. The interplay of the data from these orthogonal techniques allows for an unambiguous assignment of the molecular structure. This in-depth guide, by explaining the underlying principles governing the spectroscopic behavior of this molecule, equips researchers and drug development professionals with the necessary tools for its confident characterization.

References

The Multifaceted Biological Activities of Piperidine Derivatives: A Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and capacity to form diverse molecular interactions render it a versatile and highly sought-after building block in the design of novel therapeutics.[1] Found in numerous natural alkaloids and synthetic organic compounds, piperidine derivatives exhibit a remarkable breadth of pharmacological effects.[4][5][6] This technical guide provides an in-depth exploration of the significant biological activities of piperidine derivatives, with a focused analysis of their anticancer, antiviral, and neuroprotective properties. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to catalyze the discovery and development of next-generation piperidine-based therapeutics.[7][8]

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral to a multitude of anticancer drugs and clinical candidates.[1][9] Their therapeutic efficacy stems from a variety of mechanisms of action, including the induction of apoptosis, modulation of critical cell signaling pathways, and direct interaction with DNA.[1][2][10] These compounds have demonstrated potent activity against a wide spectrum of cancers, including breast, prostate, colon, lung, and ovarian cancers.[10][11]

Mechanisms of Action and Key Signaling Pathways

The anticancer effects of piperidine derivatives are frequently attributed to their ability to interfere with signaling cascades that govern cell proliferation, survival, and apoptosis.[2]

-

Modulation of Pro-Survival Pathways: Many piperidine compounds regulate crucial signaling pathways essential for cancer progression.[10] For instance, they have been shown to inhibit the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, a central node in cell growth and survival, as well as other oncogenic pathways like STAT-3 and NF-κB.[10][12] Inhibition of these pathways removes the pro-survival signals that cancer cells rely on, sensitizing them to cell death.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Piperidine derivatives can trigger the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins. They downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[10] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, subsequently activating executioner caspase-3, culminating in cell death.[10][12]

-

DNA Interaction: Certain piperidine derivatives exert their cytotoxic effects by directly interacting with DNA. Spectroscopic and molecular modeling studies suggest that these compounds can intercalate into the DNA double helix, disrupting DNA replication and transcription processes and ultimately leading to cell cycle arrest and apoptosis.[2][13]

Visualization of Anticancer Mechanisms

dot digraph "PI3K_Akt_Signaling_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=2, height=0.7]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.8];

// Nodes Piperidine [label="Piperidine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Receptor -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation; Akt -> Inhibition [arrowhead=tee, label="Inhibits"]; Inhibition -> Apoptosis; Piperidine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Piperidine -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } Caption: PI3K/Akt Signaling Pathway Inhibition by Piperidine Derivatives.

dot digraph "Apoptotic_Pathway" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=1.8, height=0.6]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.8];

// Nodes Piperidine [label="Piperidine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CytC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Piperidine -> Bcl2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Piperidine -> Bax [arrowhead=normal, color="#34A853", style=dashed, label="Activates"]; Bcl2 -> Mito [arrowhead=tee, label="Inhibits"]; Bax -> Mito [arrowhead=normal, label="Promotes"]; Mito -> CytC; CytC -> Casp9 [label="Activates via\nApoptosome"]; Apaf1 -> Casp9 [style=invis]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis [label="Executes"]; } Caption: Apoptotic Pathway Induced by Piperidine Derivatives.

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC₅₀) and growth inhibitory concentration (GI₅₀) values provide a quantitative measure of the potency of these compounds. The table below summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines.[1][2]

| Derivative | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI₅₀, µg/mL) |

| HT29 | Colon | 4.1 (GI₅₀, µg/mL) | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI₅₀, µg/mL) |

(Data sourced from multiple studies for comparative analysis).[1][2][13]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[14]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.[15]

-

MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. Subsequently, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC₅₀ or GI₅₀ values using non-linear regression analysis.

Antiviral Activity of Piperidine Derivatives

The versatile piperidine scaffold has been successfully integrated into potent antiviral agents.[1] These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release, showing efficacy against viruses such as Human Immunodeficiency Virus (HIV) and influenza.[16][17][18]

Mechanisms of Action

-

HIV Inhibition: A series of piperidine-substituted purine and triazine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[16][19] They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[7][19]

-

Influenza Inhibition: Certain piperidine-based derivatives have been shown to inhibit influenza virus infection by interfering with the early to middle stages of viral replication.[17] Time-of-addition experiments suggest that these compounds may block processes subsequent to viral entry but prior to the completion of viral genome replication.[17]

Quantitative Antiviral Activity Data

The 50% effective concentration (EC₅₀) measures the concentration of a drug required for 50% inhibition of viral activity, while the selectivity index (SI), the ratio of cytotoxicity to antiviral activity (CC₅₀/EC₅₀), indicates the therapeutic window.

| Derivative | Virus | Cell Line | EC₅₀ (µM) | Selectivity Index (SI) |

| FZJ13 | HIV-1 | MT-4 | < 0.022 | > 10,770 |

| FZJ05 | Influenza A/H1N1 | MDCK | < 0.16 | > 1,250 |

| Compound 11e | Influenza A (H3N2) | MDCK | 0.05 | > 160,000 |

(Data compiled from studies on novel piperidine derivatives).[16][17]

Experimental Protocol: Plaque Reduction Assay

This protocol details the plaque reduction assay, a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[20][21]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death (lysis) caused by viral infection in a cell monolayer. A reduction in the number or size of plaques indicates antiviral activity.

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed a suitable host cell line (e.g., MDCK for influenza, Vero for many others) in 6-well or 12-well plates. Incubate until a confluent monolayer is formed.[22]

-

Compound and Virus Preparation: Prepare serial dilutions of the piperidine derivative in a serum-free medium. In a separate tube, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Inoculate the cells with the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment and Overlay: After the adsorption period, remove the virus inoculum. Immediately add 2 mL of an overlay medium containing the different concentrations of the test compound. The overlay medium is typically semi-solid (containing agar or methylcellulose) to restrict the spread of progeny virus, ensuring that infection is localized and forms discrete plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days, or until plaques are visible.

-

Plaque Visualization and Counting: Remove the overlay medium. Fix the cells with a solution like 10% formalin. Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol). The viable cells will stain purple, while the plaques (areas of dead cells) will remain clear.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Neuroprotective Effects of Piperidine Derivatives

Piperidine-containing compounds, notably the natural alkaloid piperine from black pepper, have demonstrated significant neuroprotective potential, making them attractive candidates for the development of therapies for neurodegenerative disorders such as Alzheimer's disease.[4][23][24]

Mechanisms of Action and Key Signaling Pathways

The neuroprotective activities of piperidine derivatives are linked to multiple mechanisms:

-

Acetylcholinesterase (AChE) Inhibition: Several piperidine derivatives, including the widely used Alzheimer's drug Donepezil, function as potent inhibitors of acetylcholinesterase.[4][13] By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain, which is beneficial for cognitive function.

-

Modulation of Neuroprotective Signaling: Piperine has been shown to protect hippocampal neurons by upregulating the pro-survival Akt/GSK-3β (Glycogen Synthase Kinase 3β) signaling pathway.[23] Activation of Akt and subsequent inhibition of GSK-3β helps to mitigate neuronal damage and synaptic toxicity.[23]

-

Antioxidant and Anti-inflammatory Effects: Piperine can reduce oxidative damage in the brain, a key pathological feature of neurodegenerative diseases.[23] It also modulates inflammatory responses by inhibiting pathways like NF-κB.[10]

Visualization of Neuroprotective Mechanisms

dot digraph "Neuroprotective_Signaling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=1.8, height=0.7]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.8];

// Nodes Piperine [label="Piperine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotoxin [label="Neurotoxic\nStress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Trophic Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK3b [label="GSK-3β", fillcolor="#F1F3F4", fontcolor="#202124"]; AChE [label="AChE", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Neuronal\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Neuronal\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Piperine -> PI3K [label="Upregulates", color="#34A853", style=dashed]; Receptor -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> GSK3b [arrowhead=tee, label="Inhibits"]; GSK3b -> Apoptosis [label="Promotes"]; Akt -> Survival [label="Promotes"]; Neurotoxin -> Apoptosis; Piperine -> AChE [arrowhead=tee, label="Inhibits", color="#EA4335", style=dashed]; } Caption: Neuroprotective Signaling Pathways Modulated by Piperine.

General Experimental Workflow

The evaluation of novel piperidine derivatives follows a logical, multi-stage process from initial screening to mechanistic studies. This workflow ensures a systematic and thorough characterization of a compound's biological potential.

Conclusion

The piperidine ring system continues to prove itself as a remarkably versatile and "privileged" scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, including significant anticancer, antiviral, and neuroprotective effects. The ability of these compounds to modulate multiple, complex signaling pathways underscores their therapeutic potential. The protocols and data presented in this guide offer a framework for the systematic evaluation of new piperidine-based chemical entities. As research progresses, further exploration of structure-activity relationships and novel synthetic strategies will undoubtedly unlock the next generation of piperidine-based drugs to address pressing global health challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijirt.org [ijirt.org]

- 8. ijnrd.org [ijnrd.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]